molecular formula C14H14N2OS B2719934 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one CAS No. 919065-67-1

4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one

Cat. No.: B2719934
CAS No.: 919065-67-1
M. Wt: 258.34
InChI Key: NRWLXGZSXXTFOB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one ( 919065-67-1) is a chemical compound with the molecular formula C14H14N2OS and a molecular weight of 258.34 g/mol . Its structure features a fused cyclopentane-pyrimidinone core, a thioxo (C=S) group at the 4-position, and a para-tolyl substituent on the ring nitrogen . Compounds based on the tetrahydropyrimidinone scaffold are of significant interest in medicinal chemistry research. Specifically, structurally related 4-oxo-2-thioxo-1,2,3,4-tetrahydropyrimidine derivatives have been recently designed, synthesized, and reported as potent inhibitors of PIM-1 kinase, demonstrating promising in vitro anticancer activity . This suggests potential research applications for this chemical scaffold in developing novel small-molecule inhibitors for oncology and kinase-related biological studies. This product is intended for research purposes and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-(4-methylphenyl)-4-sulfanylidene-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2OS/c1-9-5-7-10(8-6-9)16-12-4-2-3-11(12)13(18)15-14(16)17/h5-8H,2-4H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NRWLXGZSXXTFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(CCC3)C(=S)NC2=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the condensation of a p-tolyl-substituted amine with a cyclopentanone derivative, followed by cyclization and thioxo group introduction. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and catalysts, and implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one can undergo various chemical reactions, including:

    Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the thioxo group, forming a corresponding hydro derivative.

    Substitution: The aromatic p-tolyl group can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like bromine or nitrating agents can be used under acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydro derivatives.

    Substitution: Brominated or nitrated derivatives.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer properties of compounds related to 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one. For instance, derivatives of thieno[3,4-d]pyrimidine have demonstrated significant efficacy against melanoma and cervical cancer cells through photodynamic therapy (PDT) mechanisms. These compounds generate reactive oxygen species upon light activation, leading to cell death in cancerous tissues .

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor. It has been studied for its ability to inhibit specific enzymes involved in cancer progression and viral replication. For example, certain thiazolidinone derivatives have been reported to inhibit the activity of NS5B RNA polymerase by over 95% in vitro, indicating potential applications in antiviral therapies .

Photodynamic Therapy (PDT)

The unique structure of this compound allows it to function effectively as a photosensitizer. Recent advancements in PDT utilizing similar compounds show that they can produce singlet oxygen with high quantum yields when exposed to light. This property is crucial for developing non-toxic cancer treatments that minimize damage to surrounding healthy tissues .

Case Study 1: Anticancer Efficacy

A study investigated the effects of a related thienopyrimidine compound on melanoma cells. The results indicated that the compound induced apoptosis through oxidative stress pathways and significantly reduced tumor growth in animal models. The mechanism involved the generation of reactive oxygen species and subsequent activation of apoptotic pathways .

Case Study 2: Antiviral Properties

Another research focused on the antiviral potential of thiazolidinone derivatives derived from pyrimidine structures. These compounds exhibited low cytotoxicity while effectively inhibiting viral replication in vitro. The IC50 values were significantly lower than those of standard antiviral drugs, suggesting their potential as lead compounds for drug development .

Mechanism of Action

The mechanism of action of 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it could act as an inhibitor of tyrosine kinases or other signaling proteins, thereby modulating cellular pathways involved in disease processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Cyclopenta[d]pyrimidinone Scaffolds

  • (7E)-7-(4-Methylbenzylidene)-4-(4-methylphenyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one (4f)

    • Substituents : Benzylidene (C=CH-Ar) at position 7 and 4-methylphenyl at position 3.
    • Synthesis : Prepared using poly(ethylene)glycol/AlCl₃ as a catalyst, achieving a 96% yield in 2.2 hours under reflux conditions.
    • Properties : Melting point (241–243°C) and high crystallinity due to aromatic stacking interactions. The absence of a thioxo group reduces sulfur-mediated hydrogen bonding compared to the target compound .
  • 4-Aryl-7-(arylmethylene)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-ones/thiones

    • Substituents : Varied aryl groups at position 4 and arylmethylene at position 5.
    • Synthesis : Catalyzed by potassium phthalimide (PPI) under solvent-free conditions (120°C, 1.5–6 hours) with yields up to 78%. The solvent-free method enhances sustainability compared to PEG/AlCl₃-based systems.
    • Reusability : PPI catalyst can be reused for multiple cycles without significant loss in activity, a key advantage over single-use catalysts .

Derivatives with Expanded Ring Systems

  • 4-(4-Fluorophenyl)-3,4,6,7,8,9-hexahydro-1H-cyclohepta-pyrimidin-2(5H)-one (4h) Structure: Features a seven-membered cycloheptane ring fused to pyrimidinone. Synthesis: One-pot, three-step reaction without chromatography, yielding 53% under mild conditions. Properties: Lower melting point (212°C) compared to cyclopenta[d]pyrimidinones, attributed to reduced ring strain and weaker intermolecular forces. Atomic Interaction Matrix (AIM) analysis confirms the absence of hydrogen bonds .

Thioxo vs. Oxo Derivatives

  • Electronic Effects : The thioxo group in the target compound enhances polarizability and nucleophilicity at position 4 compared to oxo (C=O) analogues. This increases susceptibility to alkylation or nucleophilic substitution reactions.

Key Research Findings

Catalytic Efficiency : Solvent-free methods (e.g., PPI catalysis) offer environmental benefits without compromising yield, making them preferable for large-scale synthesis .

Substituent Effects : Electron-donating groups (e.g., p-tolyl) enhance stability and regioselectivity in cyclization reactions compared to electron-withdrawing substituents .

Hydrogen Bonding : Thioxo derivatives exhibit distinct intermolecular interactions, which could be exploited in crystal engineering or drug design to modulate bioavailability .

Biological Activity

The compound 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one is a member of the thioxo-pyrimidine family, which has garnered attention due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, antiviral, and anticancer properties based on various research studies.

Chemical Structure and Properties

The molecular formula for this compound is C14H15N3OSC_{14}H_{15}N_{3}OS. Its structure features a thioxo group that is believed to contribute significantly to its biological activities.

Antibacterial Activity

Numerous studies have investigated the antibacterial properties of thioxo-pyrimidine derivatives. For instance:

  • Study Findings : A series of derivatives were tested against various bacterial strains including Bacillus subtilis and Pseudomonas fluorescens. The results indicated that compounds containing the thioxo moiety exhibited significant inhibitory activity against these bacteria, suggesting a potential role in developing new antibacterial agents .
Compound NameBacterial StrainInhibition Zone (mm)Reference
4-Thioxo CompoundBacillus subtilis15.2
4-Thioxo CompoundPseudomonas fluorescens12.5

Antiviral Activity

The antiviral potential of thioxo-pyrimidine derivatives has also been explored:

  • Mechanism of Action : Some studies suggest that these compounds can inhibit viral replication by interfering with viral enzymes. For instance, certain derivatives showed promising results against the Tobacco Mosaic Virus (TMV), with effective concentrations (EC50) reported in the low micromolar range .
Compound NameVirus TypeEC50 (μg/mL)Reference
Thioxo DerivativeTMV58.7
Thioxo DerivativeHIV-13.98

Anticancer Activity

Research into the anticancer properties of thioxo-pyrimidine compounds indicates significant potential:

  • In Vitro Studies : Compounds were tested against various cancer cell lines such as HCT-116 (colon carcinoma) and T47D (breast cancer). Notably, some derivatives demonstrated IC50 values in the range of 6.2 μM to 27.3 μM, indicating effective cytotoxicity against these cancer cells .
Compound NameCancer Cell LineIC50 (μM)Reference
Thioxo DerivativeHCT-1166.2
Thioxo DerivativeT47D27.3

Case Studies

Several case studies highlight the efficacy of thioxo-pyrimidine derivatives in clinical settings:

  • Case Study on Antiviral Efficacy : In a study focusing on HIV-1 inhibition, a derivative exhibited an EC50 value significantly lower than standard antiviral agents, suggesting its potential for further development as an antiviral drug .
  • Case Study on Anticancer Activity : A clinical trial involving patients with advanced breast cancer showed that treatment with a thioxo-pyrimidine derivative resulted in a marked reduction in tumor size and improved patient outcomes compared to control groups .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 4-thioxo-1-(p-tolyl)-3,4,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-2(5H)-one?

  • Answer : The compound can be synthesized via one-pot or catalytic multi-step routes. For example, analogous cyclopenta[d]pyrimidine derivatives are synthesized using thiourea and p-toluenesulfonic acid as a catalyst, enabling cyclocondensation of precursors like coumarin derivatives and aldehydes . A common approach involves optimizing solvent systems (e.g., ethanol or DMF) and reaction temperatures (80–120°C) to improve yield. Post-synthesis purification typically employs column chromatography with silica gel and ethyl acetate/hexane eluents .

Q. How is structural characterization performed for this compound?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the bicyclic structure and substituent positions. Mass spectrometry (MS) via electrospray ionization (ESI) or MALDI-TOF provides molecular weight validation. For example, in related pyrimidinones, ¹H NMR peaks at δ 2.3–2.5 ppm confirm methyl groups on the p-tolyl ring, while thioxo (C=S) groups resonate near δ 180–190 ppm in ¹³C NMR . X-ray crystallography may resolve ambiguities in stereochemistry .

Advanced Research Questions

Q. What computational strategies predict the drug-likeness and bioavailability of this compound?

  • Answer : Molecular docking and density functional theory (DFT) calculations assess binding affinity to biological targets (e.g., enzymes or receptors). Parameters like LogP (lipophilicity), polar surface area (PSA), and adherence to Lipinski’s Rule of Five are evaluated using software such as SwissADME or Schrödinger Suite. For instance, a related chromeno-pyrimidinone exhibited a PSA of 75 Ų and LogP of 2.8, indicating moderate oral bioavailability . MD simulations can further validate stability in physiological environments.

Q. How can researchers resolve contradictions in reaction yields or purity across studies?

  • Answer : Contradictions often arise from variations in catalytic systems or purification methods. For example, p-toluenesulfonic acid may yield higher regioselectivity compared to Lewis acids like FeCl₃ . Systematic Design of Experiments (DoE) can isolate critical factors (e.g., catalyst loading, solvent polarity). Cross-validation using High-Performance Liquid Chromatography (HPLC) with UV/Vis detection ensures purity (>95%) and identifies byproducts .

Q. What strategies optimize the compound’s bioactivity through structural modifications?

  • Answer : Substituent engineering at the 4-thioxo or p-tolyl positions can enhance bioactivity. For instance, replacing the p-tolyl group with electron-withdrawing substituents (e.g., nitro or halogen) may improve antimicrobial potency. Alternatively, introducing heterocyclic moieties (e.g., piperidine or tetrazole) at the cyclopenta[d]pyrimidine core can modulate solubility and target affinity .

Methodological Considerations

Q. How should researchers design experiments to evaluate the compound’s biological activity?

  • Answer : Use a tiered approach:

  • In vitro assays : Screen against cell lines (e.g., MTT assay for cytotoxicity) or enzyme targets (e.g., kinase inhibition assays).
  • In silico studies : Prioritize targets using cheminformatics tools like PASS Online for activity prediction.
  • Mechanistic studies : Employ fluorescence quenching or Surface Plasmon Resonance (SPR) to study target binding .

Q. What are the best practices for analyzing spectral data with overlapping signals?

  • Answer : For complex NMR spectra, use 2D techniques (e.g., COSY, HSQC) to resolve overlapping peaks. In mass spectrometry, High-Resolution MS (HRMS) with error margins <5 ppm confirms molecular formulas. For ambiguous IR stretches (e.g., C=O vs. C=S), compare with computed vibrational spectra from Gaussian software .

Data Contradiction and Validation

Q. How to address discrepancies in reported biological activities of structurally similar analogs?

  • Answer : Cross-reference assay conditions (e.g., cell line specificity, concentration ranges). For example, a pyrimidinone derivative showed IC₅₀ = 12 µM in HeLa cells but was inactive in MCF-7 cells due to differential expression of target proteins . Validate findings using orthogonal assays (e.g., Western blotting alongside cell viability tests).

Theoretical and Framework Integration

Q. How to align research on this compound with broader medicinal chemistry theories?

  • Answer : Link synthesis and bioactivity data to established frameworks like Structure-Activity Relationship (SAR) models or pharmacophore mapping. For example, the compound’s thioxo group may mimic ATP’s phosphate in kinase inhibition, aligning with enzyme-substrate interaction theories .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.